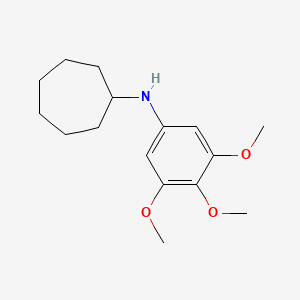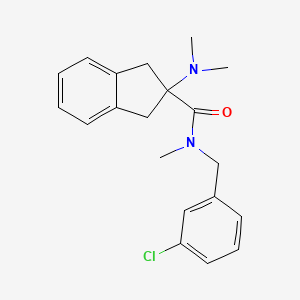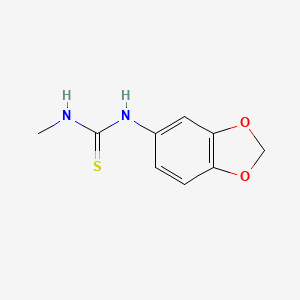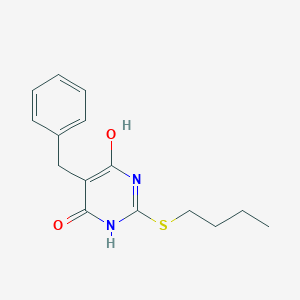![molecular formula C14H18N2O B5163452 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5163452.png)
1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole, also known as DMPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPI is a heterocyclic organic compound that contains an imidazole ring and a phenoxypropyl group.
Mecanismo De Acción
1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole acts as an inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a key role in the inflammatory response. By inhibiting PDE4, 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole reduces the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has been shown to have a number of biochemical and physiological effects. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has been shown to reduce inflammation in various animal models of inflammatory diseases such as arthritis and colitis. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has many advantages for use in lab experiments. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole is a potent and selective inhibitor of PDE4, making it a valuable tool for studying the role of PDE4 in various biological processes. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole is also relatively easy to synthesize and purify. However, 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has some limitations for use in lab experiments. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole is not very soluble in water, which can make it difficult to work with in aqueous solutions. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole also has some toxicity concerns, which must be taken into account when designing experiments.
Direcciones Futuras
There are many potential future directions for 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole research. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has shown promise as a potential treatment for inflammatory diseases, cancer, and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole and its potential applications in these fields. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole could also be studied for its potential applications in other areas, such as cardiovascular disease and infectious diseases. The development of new 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole derivatives with improved solubility and toxicity profiles could also be an area of future research.
Métodos De Síntesis
1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole can be synthesized by the reaction of 2,4-dimethylphenol with 3-chloropropylamine hydrochloride in the presence of potassium carbonate. The resulting product is then reacted with imidazole in the presence of triethylamine to form 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole. The synthesis of 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has been optimized to obtain high yield and purity.
Aplicaciones Científicas De Investigación
1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has been extensively studied for its potential applications in various fields of scientific research. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-[3-(2,4-dimethylphenoxy)propyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-12-4-5-14(13(2)10-12)17-9-3-7-16-8-6-15-11-16/h4-6,8,10-11H,3,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMFFPDYKWHVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2C=CN=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(3-pyridinylmethyl)-1-piperazinyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5163369.png)
![N-(2,5-dimethoxy-4-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}phenyl)benzamide](/img/structure/B5163376.png)
![4-[(4-bromophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5163382.png)
![N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5163395.png)
![2-[(3-methoxybenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5163401.png)



![4-{butyryl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl butyrate](/img/structure/B5163431.png)
![4'-(4-acetylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5163435.png)

![5-amino-N-(2-chloro-5-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5163451.png)
![N-methyl-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine](/img/structure/B5163458.png)
